molecular formula C11H11N5O B2582762 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile CAS No. 112606-39-0

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile

Cat. No.: B2582762
CAS No.: 112606-39-0
M. Wt: 229.243
InChI Key: FLMZLZRMLJQFJA-UHFFFAOYSA-N
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Description

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile: is a member of the 5-aminopyrazole family, which is known for its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell proliferation and survival. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, which can influence its interaction with biological targets. This makes it a valuable compound for the development of new drugs with specific therapeutic effects .

Properties

IUPAC Name

5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMZLZRMLJQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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